molecular formula C8H7BrN2O B13135214 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile

2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile

Cat. No.: B13135214
M. Wt: 227.06 g/mol
InChI Key: YGSVCJLCNGBENM-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2O It features a bromine atom attached to a pyridine ring, which is substituted with a methoxy group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-methoxypyridine: : The synthesis begins with the bromination of 2-methoxypyridine to introduce the bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).

  • Nitrile Introduction: : The next step involves the introduction of the acetonitrile group. This can be done through a nucleophilic substitution reaction where the brominated pyridine is treated with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

  • Oxidation and Reduction: : The compound can participate in oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group. Reduction reactions can also occur, especially at the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of 2-(6-substituted-2-methoxypyridin-3-yl)acetonitrile derivatives.

    Oxidation: Conversion to 2-(6-bromo-2-hydroxypyridin-3-yl)acetonitrile.

    Reduction: Formation of 2-(6-bromo-2-methoxypyridin-3-yl)ethylamine.

Scientific Research Applications

Chemistry

In chemistry, 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.

    2-(6-Fluoro-2-methoxypyridin-3-yl)acetonitrile: Contains a fluorine atom, offering different reactivity and biological activity.

    2-(6-Iodo-2-methoxypyridin-3-yl)acetonitrile: Iodine substitution provides unique properties for radiolabeling in medical imaging.

Uniqueness

2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. Bromine’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

2-(6-bromo-2-methoxypyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H7BrN2O/c1-12-8-6(4-5-10)2-3-7(9)11-8/h2-3H,4H2,1H3

InChI Key

YGSVCJLCNGBENM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Br)CC#N

Origin of Product

United States

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